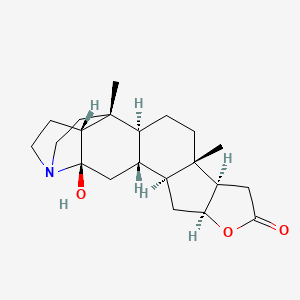
N-(3-acetamidophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-methoxybenzamide is a member of benzamides.
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
The study of N-(3-acetamidophenyl)-2-methoxybenzamide and related compounds has been centered around understanding their molecular structure and intermolecular interactions, which are crucial for various scientific applications. For example, N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, was synthesized and its molecular structure was analyzed using single-crystal X-ray diffraction and density functional theory (DFT) calculations. This analysis highlighted the impact of intermolecular interactions such as dimerization and crystal packing on the molecular geometry, particularly affecting dihedral angles and the conformation of aromatic rings (Karabulut et al., 2014).
Biological Activity and Pharmaceutical Applications
Research into benzamide derivatives, including those structurally related to N-(3-acetamidophenyl)-2-methoxybenzamide, has revealed significant biological activities that could inform pharmaceutical development. For instance, 3-methoxybenzamide has been identified as an inhibitor of ADP-ribosyltransferase, affecting cell division in Bacillus subtilis. This has implications for understanding bacterial cell division and potentially developing new antibiotics (Ohashi et al., 1999).
Moreover, the exploration of N-phenylbenzamide derivatives has led to the discovery of compounds with potent antiviral activities, particularly against Enterovirus 71. This suggests a promising avenue for developing antiviral drugs based on the structural framework of N-(3-acetamidophenyl)-2-methoxybenzamide and its analogs (Ji et al., 2013).
Chemical Synthesis and Catalysis
The chemical synthesis of benzamide derivatives, including those related to N-(3-acetamidophenyl)-2-methoxybenzamide, has been a topic of interest, particularly in the context of catalysis. Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation represent a noteworthy example. This method demonstrates the potential for creating complex molecules through efficient and selective catalytic processes, opening up possibilities for the synthesis of new compounds with varied applications (Xu et al., 2018).
Propriétés
Nom du produit |
N-(3-acetamidophenyl)-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-12-6-5-7-13(10-12)18-16(20)14-8-3-4-9-15(14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
GECAYOSQSVQYCM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide](/img/structure/B1201177.png)
![N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]propanamide](/img/structure/B1201178.png)




![(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide](/img/structure/B1201190.png)

![(4R,5R,6S)-4-[(1R)-1,2-dimethoxyethyl]-2-(furan-2-yl)-5-methoxy-6-(methoxymethyl)-1,3-dioxane](/img/structure/B1201192.png)


